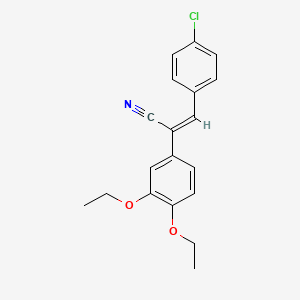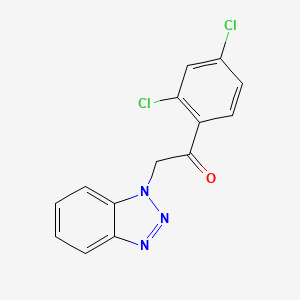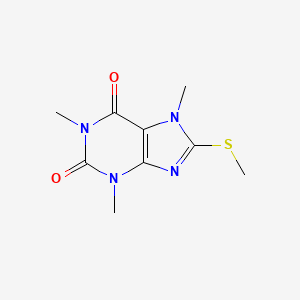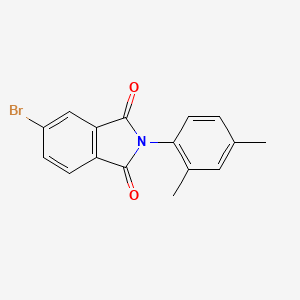
3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile, also known as CDDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDDA belongs to the class of acrylonitrile derivatives and is a potent inhibitor of NF-κB, a transcription factor that plays a critical role in inflammation and immune response.
作用機序
3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile inhibits the NF-κB pathway by binding to the cysteine residues of the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes. 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile also induces apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile also inhibits the proliferation of cancer cells and induces apoptosis in a dose-dependent manner. In addition, 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile has been shown to reduce the severity of autoimmune diseases, such as rheumatoid arthritis, in animal models.
実験室実験の利点と制限
One of the major advantages of 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile is its potent inhibitory effect on the NF-κB pathway, which makes it a promising candidate for the development of anti-inflammatory and anti-cancer drugs. However, 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile has limited solubility in water, which can make it difficult to administer in vivo. In addition, 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile has not been tested extensively in human clinical trials, and its safety profile is not well-established.
将来の方向性
There are several future directions for 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile research, including:
1. Developing more efficient synthesis methods to improve the yield and purity of 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile.
2. Investigating the safety and efficacy of 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile in human clinical trials.
3. Exploring the potential of 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile as a treatment for other diseases, such as neurodegenerative disorders and viral infections.
4. Studying the mechanism of action of 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile in more detail to identify potential targets for drug development.
5. Developing 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile derivatives with improved solubility and bioavailability.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile is a potent inhibitor of the NF-κB pathway and has shown promising therapeutic potential in various diseases, including cancer, inflammation, and autoimmune disorders. Although there are limitations to its use in lab experiments, 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile research is a rapidly growing field with many future directions. Further research is needed to fully understand the mechanism of action of 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile and its potential therapeutic applications.
合成法
3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile can be synthesized using a one-pot reaction of 4-chlorobenzaldehyde, 3,4-diethoxybenzaldehyde, malononitrile, and ammonium acetate in the presence of piperidine as a catalyst. The reaction proceeds via a Knoevenagel condensation reaction followed by a Michael addition reaction, resulting in the formation of 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile as a yellow crystalline solid.
科学的研究の応用
3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile has been shown to inhibit the NF-κB pathway, which is overactive in many diseases, leading to inflammation and cell proliferation. By inhibiting this pathway, 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile can potentially reduce inflammation and tumor growth.
特性
IUPAC Name |
(Z)-3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-3-22-18-10-7-15(12-19(18)23-4-2)16(13-21)11-14-5-8-17(20)9-6-14/h5-12H,3-4H2,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOUMJBWJPGGJW-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C#N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C(=C/C2=CC=C(C=C2)Cl)/C#N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(acetylamino)phenyl]propanamide](/img/structure/B5870366.png)
![3-(4-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5870372.png)
![1-(2-pyridinyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5870379.png)
![1-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B5870385.png)


![N-(4-fluorobenzylidene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-amine](/img/structure/B5870433.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B5870443.png)

![5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide](/img/structure/B5870458.png)



